![molecular formula C44H29N B14226187 N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine CAS No. 536761-34-9](/img/structure/B14226187.png)
N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine is an organic compound that belongs to the class of perylene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine consists of a perylene core with two biphenyl groups attached to the nitrogen atoms, which enhances its stability and electronic characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine typically involves the following steps:
Formation of Biphenyl Groups: The biphenyl groups are synthesized through a Suzuki coupling reaction, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst.
Attachment to Perylene Core: The biphenyl groups are then attached to the perylene core through a nucleophilic substitution reaction. This involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with the biphenyl amine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Biphenyl Groups: Large-scale Suzuki coupling reactions are carried out in industrial reactors.
Efficient Attachment to Perylene Core: The attachment process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The biphenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the study of biological systems due to its fluorescent properties, which make it useful as a fluorescent probe.
Medicine: Investigated for potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transport properties.
Mecanismo De Acción
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine involves its interaction with molecular targets through its electronic properties. The compound can act as a hole-transport material in electronic devices, facilitating the movement of positive charges. In biological systems, its fluorescent properties allow it to bind to specific biomolecules, enabling visualization and tracking.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine: Similar structure but with biphenyl groups attached at different positions.
N,N-Di([1-naphthyl]-4-yl)perylen-3-amine: Contains naphthyl groups instead of biphenyl groups.
Uniqueness
N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine is unique due to its specific electronic properties and stability, which make it particularly suitable for use in OLEDs and other electronic applications. Its structure allows for efficient charge transport and high thermal stability, distinguishing it from other similar compounds.
Propiedades
Número CAS |
536761-34-9 |
|---|---|
Fórmula molecular |
C44H29N |
Peso molecular |
571.7 g/mol |
Nombre IUPAC |
N,N-bis(4-phenylphenyl)perylen-3-amine |
InChI |
InChI=1S/C44H29N/c1-3-10-30(11-4-1)32-20-24-35(25-21-32)45(36-26-22-33(23-27-36)31-12-5-2-6-13-31)42-29-28-40-38-17-8-15-34-14-7-16-37(43(34)38)39-18-9-19-41(42)44(39)40/h1-29H |
Clave InChI |
SAPMPDBWOYQYTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14226104.png)
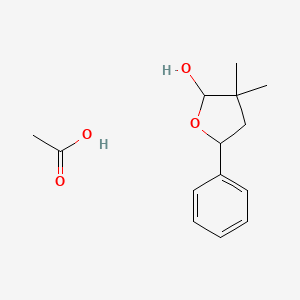
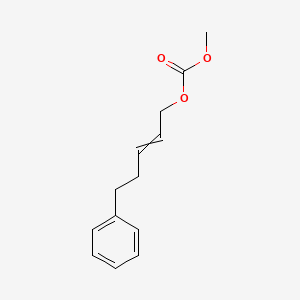

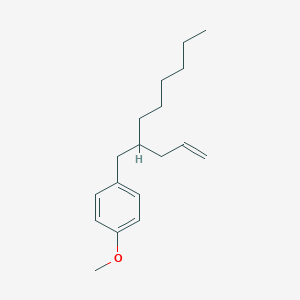
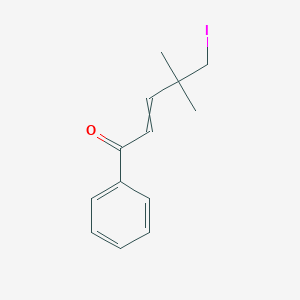
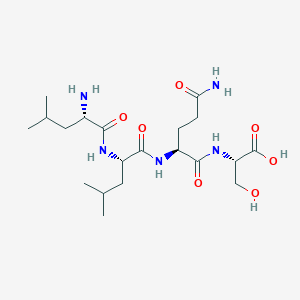

![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
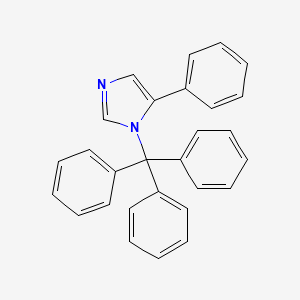
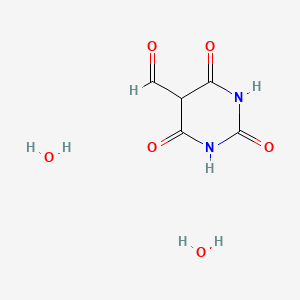
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
silane](/img/structure/B14226192.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
